N*1*-Cyclopropyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is a tertiary amine derivative featuring a cyclopropyl group and a 2-fluoro-benzyl substituent attached to the ethane-1,2-diamine backbone. Its molecular formula is C₁₂H₁₇FN₂, with a molecular weight of 208.28 g/mol (calculated). The fluorine atom at the ortho position of the benzyl group introduces unique electronic and steric properties, influencing reactivity and interactions in biological or chemical systems .
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSKJPHVBTJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve:
Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor.
Introduction of the 2-Fluoro-Benzyl Group: Using a benzylation reaction with a 2-fluoro-benzyl halide.
Coupling with Ethane-1,2-Diamine: Through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-Cyclopropyl-N1
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for compounds like N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Biological Activity
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is a synthetic compound with potential biological activity, characterized by its unique molecular structure that includes a cyclopropyl group and a 2-fluorobenzyl moiety. This compound has garnered attention due to its possible applications in medicinal chemistry and pharmacology.
Molecular Structure and Properties
- Molecular Formula : C₁₃H₁₈F₂N₂
- Molecular Weight : Approximately 240.30 g/mol
- Functional Groups : The presence of two amine groups contributes to its reactivity and potential biological interactions.
The biological activity of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is hypothesized to involve:
- Target Binding : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, which are currently under investigation.
- Reactivity : The amine functional groups can participate in diverse chemical reactions, potentially leading to the synthesis of derivatives with enhanced biological properties.
Biological Activity Insights
Research indicates that compounds with structural similarities to N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine exhibit significant biological activities. These activities are often linked to their ability to interact with biological targets.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-Benzylethane-1,2-diamine | C₉H₁₄N₂ | Contains a benzyl group instead of cyclopropyl. |
| N1-(Pyridin-2-yl)ethane-1,2-diamine | C₇H₁₁N₃ | Features a pyridine ring; different electronic properties. |
| N,N-Dimethylbenzene-1,2-diamine | C₉H₁₂N₂ | Contains dimethyl substitution; altered sterics and electronics. |
The unique combination of the cyclopropyl group and the fluorinated aromatic system in N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine may enhance its pharmacological properties compared to other similar compounds .
Future Directions in Research
Further studies are essential to elucidate the specific biological mechanisms and therapeutic potentials of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine. Research avenues may include:
- In Vitro Studies : Assessing the compound's effects on various cell lines to determine cytotoxicity and mechanism of action.
- In Vivo Studies : Evaluating pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the molecular structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
